2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety, makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole core, followed by the introduction of the sulfanyl group and the hydrazide moiety. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as sodium or potassium hydroxide. The final step usually involves the condensation of the hydrazide with an aldehyde or ketone to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, affecting cellular processes. The hydrazide moiety can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C30H31N5O2S |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H31N5O2S/c1-5-10-21-11-9-12-23(27(21)37)19-31-32-26(36)20-38-29-34-33-28(35(29)25-13-7-6-8-14-25)22-15-17-24(18-16-22)30(2,3)4/h5-9,11-19,37H,1,10,20H2,2-4H3,(H,32,36)/b31-19+ |
InChI Key |
QHLMCQRYCCDVGG-ZCTHSVRISA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC(=C4O)CC=C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC(=C4O)CC=C |
Origin of Product |
United States |
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